![molecular formula C19H19F3N4O2 B14128243 tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a benzoimidazole moiety containing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable benzoimidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing molecules with specific biological activities .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzoimidazole moiety may interact with nucleic acids or proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate: Similar in structure but with a pyrimidine ring instead of a benzoimidazole.
tert-Butyl (2-((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate: Contains a pyridine ring and is used in different applications.
Uniqueness
The uniqueness of tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H19F3N4O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]amino]phenyl]carbamate |
InChI |
InChI=1S/C19H19F3N4O2/c1-18(2,3)28-17(27)26-13-7-5-4-6-12(13)23-16-24-14-9-8-11(19(20,21)22)10-15(14)25-16/h4-10H,1-3H3,(H,26,27)(H2,23,24,25) |
InChI Key |
UNSZQRLDUVKUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
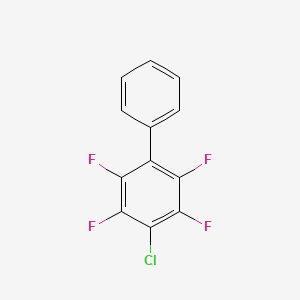


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

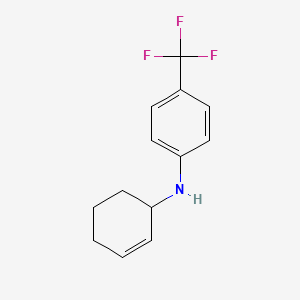
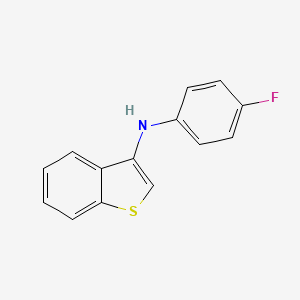
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
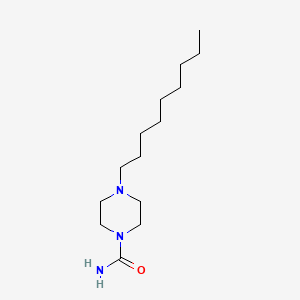
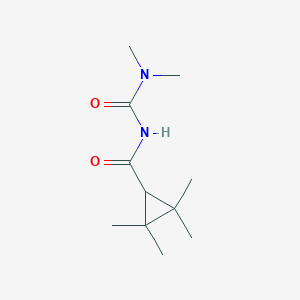
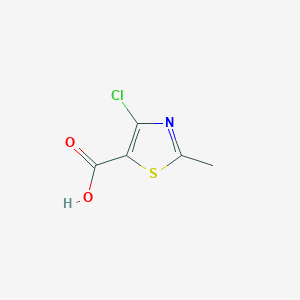

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
